5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions. Some common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reagents can optimize yield and purity. For example, the Paal–Knorr reaction uses phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thiophenes.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various biological receptors. The morpholine group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine and sulfonamide groups enhances its potential for therapeutic applications compared to simpler thiophene derivatives .
Properties
IUPAC Name |
5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S2/c1-2-18-10-11-20(26-18)27(23,24)21-12-6-7-13-22-14-15-25-19(16-22)17-8-4-3-5-9-17/h3-5,8-11,19,21H,2,6-7,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYRDJOFFWBQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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